2-(Nitromethylene)imidazolidine
Overview
Description
Synthesis Analysis
The synthesis of 2-(nitromethylene)imidazolidine derivatives involves various strategies, including the condensation of aldehydes with ethylenediamines and subsequent modification to introduce the nitromethylene moiety. For example, the synthesis of (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine illustrates the planarity of the 2-(nitromethylene)imidazolidine fragment, which may be attributed to electron delocalization and the influence of the electron-withdrawing NO2 group (Dongmei Li et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-(nitromethylene)imidazolidine derivatives has been extensively studied. The title compound, as mentioned in the synthesis of (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine, demonstrates a near-planar structure, indicative of electron delocalization effects facilitated by the NO2 group. Such structural features are crucial for understanding the compound's reactivity and properties (Dongmei Li et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 2-(nitromethylene)imidazolidine include cycloadditions and reactions with nitroalkenes and aldehydes. The novel C(2)-symmetric bis(imidazolidine)pyridine (PyBidine) ligand, for instance, showcases the "chiral fences" role of imidazolidine rings, facilitating endo-selective reactions of imino esters and nitroalkenes with high enantioselectivity (T. Arai et al., 2010).
Scientific Research Applications
Insecticidal Activity : 2-(Nitromethylene)imidazolidine and its analogs have been studied for their insecticidal properties. For instance, Liu, Lanford, and Casida (1993) explored the role of these compounds as inhibitors of imidacloprid binding in acetylcholine receptors of house fly head membranes. They found that the potency for inhibiting imidacloprid binding correlates with neurotoxicity measured as knockdown effect (Liu, Lanford, & Casida, 1993).
Molecular Structure Analysis : Li et al. (2010) analyzed the molecular structure of a derivative of 2-(Nitromethylene)imidazolidine, which showed that the fragment is close to being planar. This structure is significant for understanding the electron delocalization and the influence of the electron-withdrawing NO2 group (Li et al., 2010).
Chemical Reactions with Olefins and Aldehydes : Tokumitsu (1990) investigated the reactions of 2-(Nitromethylene)imidazolidine with olefins bearing an electron-withdrawing group and aldehydes. This research provided insights into the formation of Michael-type addition products and other diazabicyclic derivatives (Tokumitsu, 1990).
Actions on Cholinergic Receptors : Bai et al. (1991) explored the actions of imidacloprid and a related nitromethylene on cholinergic receptors of an identified insect motor neurone. This research is crucial for understanding how these compounds affect insect neurology (Bai et al., 1991).
Electro-Organic Synthesis Applications : Asghariganjeh et al. (2020) reported on the electro-synthesis of novel tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives from 2-(Nitromethylene)imidazolidine, demonstrating its potential in creating fused polycyclic structures related to bioactive heterocycles (Asghariganjeh et al., 2020).
Corrosion Inhibition : Silva et al. (2021) conducted a comparative study of oxazolidine and imidazolidine compounds, including 2-(Nitromethylene)imidazolidine, as inhibitors of steel corrosion in aqueous HCl solution. They found that these compounds act as effective corrosion inhibitors (Silva et al., 2021).
Safety And Hazards
Future Directions
There is ongoing research into the synthesis and applications of 2-(Nitromethylene)imidazolidine. For example, there is interest in developing novel classes of neonicotinoids to confront current resistance and prevent further development of resistant strains . Additionally, the compound is being studied for its potential use in the synthesis of larger homologous molecules .
properties
IUPAC Name |
2-(nitromethylidene)imidazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXNZFJZRFHBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159739 | |
Record name | Imidazolidine, 2-(nitromethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nitromethylene)imidazolidine | |
CAS RN |
13623-98-8 | |
Record name | Imidazolidine, 2-(nitromethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolidine, 2-(nitromethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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